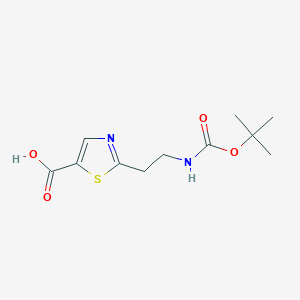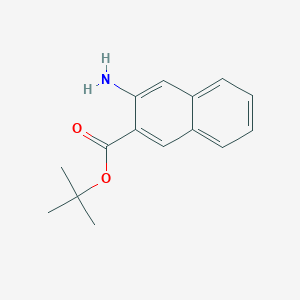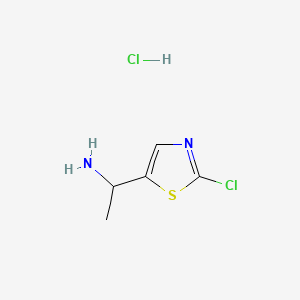![molecular formula C13H17FN2O2 B13575729 (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This specific compound features a fluorophenyl group attached to a methoxy group, which is further connected to the piperidine ring The carboxamide group is attached to the nitrogen atom of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Methoxy Intermediate: The reaction begins with the preparation of the 2-fluorophenyl methoxy intermediate. This can be achieved by reacting 2-fluorophenol with methanol in the presence of an acid catalyst.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be accomplished through a cyclization reaction using appropriate starting materials such as 1,5-diaminopentane.
Coupling Reaction: The final step is the coupling of the fluorophenyl methoxy intermediate with the piperidine ring. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Biology: The compound is used in biological studies to understand its interaction with various biological targets, including receptors and enzymes.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Industry: The compound is investigated for its potential use in industrial applications, including as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3S)-3-[(2-chlorophenyl)methoxy]piperidine-1-carboxamide
- (3S)-3-[(2-bromophenyl)methoxy]piperidine-1-carboxamide
- (3S)-3-[(2-methylphenyl)methoxy]piperidine-1-carboxamide
Uniqueness
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom can also impact the compound’s reactivity in chemical reactions, making it distinct from its analogs with different substituents.
特性
分子式 |
C13H17FN2O2 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC名 |
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide |
InChI |
InChI=1S/C13H17FN2O2/c14-12-6-2-1-4-10(12)9-18-11-5-3-7-16(8-11)13(15)17/h1-2,4,6,11H,3,5,7-9H2,(H2,15,17)/t11-/m0/s1 |
InChIキー |
MNKXSQBCXSUHAI-NSHDSACASA-N |
異性体SMILES |
C1C[C@@H](CN(C1)C(=O)N)OCC2=CC=CC=C2F |
正規SMILES |
C1CC(CN(C1)C(=O)N)OCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



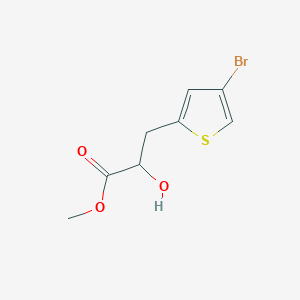
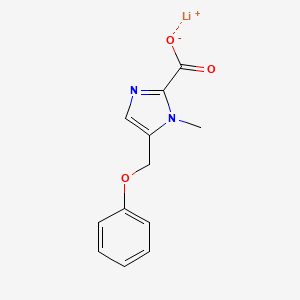

![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)


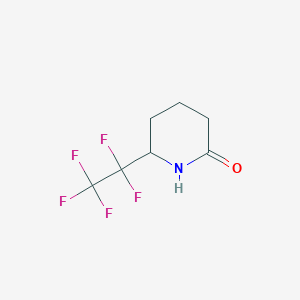
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
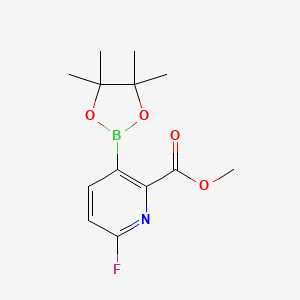
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
